molecular formula C21H23FN2O2 B4617278 N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4617278
M. Wt: 354.4 g/mol
InChI Key: OCXLULDCGBCSFX-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-fluorobenzoyl group and a 2-ethylphenyl group

Scientific Research Applications

N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 3-Fluorobenzoyl Group: The 3-fluorobenzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and a suitable base such as triethylamine.

    Attachment of the 2-Ethylphenyl Group: The 2-ethylphenyl group can be attached through a nucleophilic substitution reaction using 2-ethylphenyl bromide and a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Use of Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed to enhance reaction rates and yields.

    Controlled Temperature and Pressure: Reactions may be conducted under controlled temperature and pressure to ensure high purity and yield of the final product.

    Purification Techniques: Techniques such as recrystallization and chromatography can be used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in pain perception or inflammation.

    Inhibiting Enzymes: Blocking the activity of enzymes that play a role in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide
  • N-(2-ethylphenyl)-1-(3-bromobenzoyl)piperidine-4-carboxamide
  • N-(2-ethylphenyl)-1-(3-methylbenzoyl)piperidine-4-carboxamide

Uniqueness

N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-2-15-6-3-4-9-19(15)23-20(25)16-10-12-24(13-11-16)21(26)17-7-5-8-18(22)14-17/h3-9,14,16H,2,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXLULDCGBCSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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